3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid
Description
3-[(2-Carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group and a branched aliphatic chain containing two carboxylic acid groups. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, conferring metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-[2-carboxyethyl-(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c18-11(19)6-8-17(9-7-12(20)21)14-16-15-13(22-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIASNANHWGSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N(CCC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178956 | |
| Record name | N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299417-25-7 | |
| Record name | N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299417-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. The dehydrative cyclization of 1,2-diacylhydrazines is another common method. These reactions are often facilitated by various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods
In industrial settings, the synthesis of oxadiazoles, including this compound, can be achieved using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The molecular formula of 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid is represented as . It features a carboxyethyl group and a phenyl oxadiazole moiety, contributing to its chemical reactivity and biological activity.
Medicinal Chemistry
1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound act as inhibitors of specific enzymes involved in cancer progression. For instance, a study identified related oxadiazole compounds as potent inhibitors of Notum carboxylesterase activity, which plays a role in tumor growth and metastasis .
2. Anti-inflammatory Properties
Compounds containing the oxadiazole structure are also being investigated for their anti-inflammatory effects. The presence of the carboxyethyl group may enhance solubility and bioavailability, making these compounds suitable candidates for developing anti-inflammatory drugs.
Material Science
1. Photoluminescent Materials
The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The incorporation of 5-phenyl groups can enhance the luminescent properties of the materials .
2. Polymer Chemistry
Incorporating oxadiazole units into polymer matrices can improve thermal stability and mechanical properties. Research into polymer composites containing oxadiazole derivatives suggests enhanced performance in various applications, including coatings and adhesives.
Analytical Chemistry
1. Sensor Development
The compound has potential applications in sensor technology due to its ability to interact with various analytes. Its structural features allow for selective binding to specific ions or molecules, making it useful in developing chemical sensors for environmental monitoring.
2. Chromatographic Applications
Due to its distinct chemical properties, this compound can be utilized as a stationary phase in chromatographic techniques. Its effectiveness in separating complex mixtures is currently being explored in analytical laboratories.
Case Study 1: Anticancer Research
In a recent study published in PubMed, researchers synthesized derivatives of 5-phenyl-1,3,4-oxadiazole and tested their efficacy against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to existing chemotherapeutics .
Case Study 2: Photonic Applications
A collaborative project between several universities focused on developing OLEDs using oxadiazole-based materials. The findings demonstrated that incorporating 5-phenyl groups significantly improved the efficiency and brightness of the devices .
Mechanism of Action
The mechanism of action of 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid involves its interaction with various molecular targets and pathways. The compound’s bioactivity is primarily due to its ability to scavenge free radicals and inhibit microbial growth. The oxadiazole ring plays a crucial role in these activities by stabilizing reactive intermediates and facilitating electron transfer processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substitutions, linkage types, and biological activities.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substitutions on the Aromatic Ring :
- The phenyl group in the target compound (unsubstituted) contrasts with chlorophenyl () and trifluoromethylphenyl () derivatives. Chlorine and CF₃ groups increase lipophilicity and electron-withdrawing effects, enhancing membrane permeability and target binding .
- Methoxy groups (e.g., in ) improve solubility while retaining aromatic interactions.
Linkage Type: Amino vs. Thioether vs. Amide:
- The target’s amino linkage with a 2-carboxyethyl group introduces conformational flexibility and additional hydrogen-bonding sites compared to rigid thioether () or planar amide () linkages.
- Thioether-linked compounds (e.g., 8n in ) exhibit potent enzyme inhibition (Rho/Myocar IC₅₀ ~1 µM) due to sulfur’s polarizability and hydrophobic interactions .
Heterocyclic Core :
- 1,3,4-Oxadiazole (target compound) offers metabolic stability, whereas thiazolone derivatives () are prone to redox-mediated degradation but show antibacterial activity.
Biological Activity
The compound 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid is a derivative of 5-phenyl-1,3,4-oxadiazole, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a carboxyethyl side chain attached to a phenyl-substituted oxadiazole ring. The structural formula can be represented as follows:
This structure is significant for its interactions with biological targets.
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:
- Antioxidant Activity : The oxadiazole ring can scavenge free radicals, reducing oxidative stress in cells.
- Inhibition of Enzymatic Activity : Specific derivatives have been shown to inhibit enzymes such as Notum carboxylesterase, which is involved in lipid metabolism and signaling pathways associated with neurodegenerative diseases .
Anticancer Properties
Several studies suggest that derivatives of 5-phenyl-1,3,4-oxadiazole possess anticancer properties. For instance:
- In vitro Studies : Cell line assays demonstrated that certain oxadiazole derivatives induce apoptosis in cancer cells by activating caspase pathways.
Neuroprotective Effects
The compound has been investigated for neuroprotective effects:
- Mechanism : It may inhibit neuronal apoptosis and promote cell survival through modulation of signaling pathways related to inflammation and oxidative stress .
Case Studies and Experimental Data
A detailed examination of various studies reveals the following findings:
| Study | Compound | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Mahy et al. (2020) | 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | Notum inhibition | 41 |
| Recent Synthesis Study | 3-Carboxyethyl derivative | Antioxidant activity | N/A |
| Neuroprotection Study | 5-Phenyl derivatives | Apoptosis inhibition | N/A |
These studies highlight the diverse biological activities associated with the oxadiazole derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid and its derivatives?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring. Key steps include:
- Cyclocondensation : Reaction of carboxylic acid hydrazides with carbonyl compounds under reflux conditions (e.g., ethanol, 80–88% yield) .
- Functionalization : Introduction of the carboxyethyl group via nucleophilic substitution or reductive amination, using reagents like NaBH3CN in methanol (85–90% yield) .
- Acid hydrolysis : Final deprotection of ester groups using concentrated HCl under reflux (70–75% yield) .
Optimization Tip: Control reaction temperatures and stoichiometry to minimize side products.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying proton environments and carbon frameworks. For example, aromatic protons in the phenyl group resonate at δ 7.2–7.8 ppm, while the oxadiazole ring protons appear as distinct singlets .
- FT-IR Spectroscopy : Key peaks include C=O stretches (~1700 cm) and N-H bends (~3279 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., 458.9 g/mol for analogous compounds) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme Inhibition Assays : Screen against targets like kinases or hydrolases using fluorescence-based or colorimetric methods .
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for receptors (e.g., GPCRs) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify anticancer potential .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents (e.g., nitro or halogens)?
- Substituent Effects : Electron-withdrawing groups (e.g., -NO, -Cl) may slow nucleophilic reactions. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalysis : Employ Pd-catalyzed cross-coupling for halogenated derivatives (e.g., Suzuki-Miyaura for aryl halides) .
- Yield Data : Nitro-substituted analogs (e.g., 13f) achieve 68% yield under optimized conditions (reflux, 8 h) .
Q. How should researchers address contradictory bioactivity data across studies?
- Purity Verification : Ensure compound purity (>95%) via HPLC to rule out impurities affecting results .
- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified) and control compounds (e.g., cisplatin for cytotoxicity) .
- Structural Confounders : Compare substituent effects; e.g., methoxy groups may enhance solubility but reduce binding affinity .
Q. What computational strategies aid in designing derivatives with improved target binding?
- Molecular Docking : Use AutoDock Vina to predict interactions with active sites (e.g., EGFR kinase) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to guide synthesis .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
Notes for Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
